molecular formula C16H18BrNO B4629253 (3-bromo-4-methoxybenzyl)(2-phenylethyl)amine

(3-bromo-4-methoxybenzyl)(2-phenylethyl)amine

Cat. No. B4629253
M. Wt: 320.22 g/mol
InChI Key: SEISJRLLHMFHON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the formation of Schiff bases, reductive amination, or condensation reactions with specific halides and amines. For instance, compounds with similar structures have been synthesized by reacting aldehydes with amines or by employing ortho 3-methoxy groups on amine phenol ligands to produce complex lanthanide ions (Liu et al., 1993).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been conducted using X-ray crystallography, revealing intricate details about their geometry, including bond lengths, angles, and the presence of intramolecular hydrogen bonds, which significantly influence their stability and reactivity (Zhu & Qiu, 2011).

Chemical Reactions and Properties

Compounds of this nature often participate in various chemical reactions, including nucleophilic substitution, due to the presence of halogen atoms, and can undergo oxidation or reduction depending on the surrounding chemical environment. The presence of a methoxy group can influence the electron density on the aromatic ring, affecting its reactivity (Genç et al., 2013).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystal structure are pivotal in understanding the behavior of these compounds under different conditions. These properties are influenced by the molecular structure and the nature of functional groups present on the compound (He et al., 2010).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are crucial for predicting the compound's behavior in chemical syntheses and its potential applications. The electron-donating methoxy group and the electron-withdrawing bromo group can influence these properties significantly (Aquino et al., 2015).

Scientific Research Applications

Studies on Heterocyclic Compounds Synthesis

Kametani et al. (1971) investigated the photolytic intramolecular cyclisation of derivatives related to (3-bromo-4-methoxybenzyl)(2-phenylethyl)amine, demonstrating the synthesis of heterocyclic compounds. This research contributes to the understanding of how structural modifications can influence the cyclisation process, potentially leading to new synthetic pathways for heterocyclic compounds (Kametani, T., Kohno, T., Shibuya, S., & Fukumoto, K., 1971).

Excited-state Intermolecular Proton Transfer

Qin et al. (2019) explored the properties of excited-state intermolecular proton transfer reactions in organic chromophores containing benzidine fragments. Although the study did not directly involve (3-bromo-4-methoxybenzyl)(2-phenylethyl)amine, it provided insights into the excited-state dynamics of similar compounds, which could be relevant for designing photoactive materials and understanding their photophysical behaviors (Qin, X.-Q., et al., 2019).

Analysis of Psychoactive Analogs

Abiedalla et al. (2021) conducted a study on methylenedioxyphenylalkylamine analogs of the psychoactive 25X-NBOMe drugs, focusing on their GC-EI-MS and vapor phase GC–IR properties. This research is significant for forensic chemistry, providing valuable data for the differentiation of novel psychoactive substances. The findings have implications for the detection and analysis of substances structurally related to (3-bromo-4-methoxybenzyl)(2-phenylethyl)amine in forensic contexts (Abiedalla, Y., Almalki, A. J., Deruiter, J., & Clark, C., 2021).

Radical Cyclisation in Alkaloid Synthesis

Rosa et al. (1997) explored the radical cyclisation of N-(2-bromo-4,5-dimethoxybenzyl)-N-(2′-β-hydroxyethylphenyl)amine, leading to the synthesis of assoanine and other amaryllidacaea alkaloids. This work demonstrates the utility of radical cyclisation in the synthesis of complex natural products and could inspire new synthetic routes for compounds with medicinal relevance (Rosa, A. M., et al., 1997).

properties

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO/c1-19-16-8-7-14(11-15(16)17)12-18-10-9-13-5-3-2-4-6-13/h2-8,11,18H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEISJRLLHMFHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromo-4-methoxybenzyl)-2-phenylethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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